An In-depth Technical Guide to the Chemical and Physical Properties of ((4-Methylphenyl)amino)acetonitrile
An In-depth Technical Guide to the Chemical and Physical Properties of ((4-Methylphenyl)amino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
((4-Methylphenyl)amino)acetonitrile, also known as 2-(p-tolylamino)acetonitrile, is an α-aminonitrile compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a secondary amine and a nitrile group, renders it a versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles and experimental insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ((4-Methylphenyl)amino)acetonitrile is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| CAS Number | 16728-84-0 | [3] |
| IUPAC Name | 2-(4-methylanilino)acetonitrile | [3] |
| Appearance | Expected to be a solid or oil | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and acetonitrile. | [4] |
Synthesis and Mechanistic Insights
The synthesis of ((4-Methylphenyl)amino)acetonitrile is most effectively achieved through a one-pot, three-component Strecker reaction.[2] This classic and highly efficient method involves the condensation of an aldehyde, an amine, and a cyanide source.
Conceptual Workflow of the Strecker Synthesis
Caption: A simplified workflow of the Strecker synthesis for ((4-Methylphenyl)amino)acetonitrile.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of α-aminonitriles.[5][6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reactant Charging: To the flask, add p-toluidine (1.0 equivalent) and a suitable solvent such as acetonitrile or methanol.
-
Aldehyde Addition: Add formaldehyde (1.0 equivalent, typically as a 37% aqueous solution) dropwise to the stirred solution at room temperature.
-
Cyanide Addition: Subsequently, add a cyanide source, such as potassium cyanide (KCN, 1.1 equivalents) or trimethylsilyl cyanide (TMSCN, 1.1 equivalents), portion-wise or dropwise, maintaining the temperature at or below room temperature. The use of TMSCN often requires a Lewis acid catalyst.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ((4-Methylphenyl)amino)acetonitrile.
Expert Insight: The choice of cyanide source and solvent can significantly impact the reaction efficiency and safety. TMSCN is often preferred over alkali metal cyanides due to its higher reactivity and solubility in organic solvents, though it is more expensive and requires anhydrous conditions. The one-pot nature of this reaction is highly advantageous as it avoids the isolation of the potentially unstable imine intermediate.[6]
Reactivity and Synthetic Applications
The reactivity of ((4-Methylphenyl)amino)acetonitrile is characterized by the interplay of its amino and nitrile functionalities.
-
Amino Group: The secondary amine is nucleophilic and can undergo acylation, alkylation, and arylation reactions. It can also participate in cyclization reactions to form various heterocyclic systems.
-
Nitrile Group: The nitrile group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This transformation is particularly valuable in drug discovery for accessing 1,2-diamino motifs.
-
α-Carbon: The proton on the carbon adjacent to both the amino and nitrile groups is acidic and can be abstracted by a strong base to form a stabilized carbanion, which can then act as a nucleophile in carbon-carbon bond-forming reactions.
Illustrative Reactivity Pathways
Caption: Key synthetic transformations of ((4-Methylphenyl)amino)acetonitrile.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of ((4-Methylphenyl)amino)acetonitrile.
Spectral Data (Predicted and Inferred from Related Structures)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group (two doublets in the range of δ 6.5-7.5 ppm), a singlet for the methyl group protons (around δ 2.3 ppm), a singlet or broadened singlet for the N-H proton, and a singlet for the methylene protons adjacent to the nitrile group. The chemical shifts can be influenced by the solvent.[7][8][9] |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon (around δ 20-21 ppm), the methylene carbon, and the nitrile carbon (typically in the range of δ 115-125 ppm).[10][11][12] |
| FTIR | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), the C≡N stretch (around 2240-2260 cm⁻¹), and C=C stretches of the aromatic ring.[13][14] |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of 146.19 g/mol , along with characteristic fragmentation patterns.[15] |
Chromatographic Analysis Workflow
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of ((4-Methylphenyl)amino)acetonitrile.
Caption: A typical workflow for the HPLC analysis of ((4-Methylphenyl)amino)acetonitrile.
Safety and Toxicology
As a Senior Application Scientist, it is imperative to handle all chemicals with the utmost care, adhering to strict safety protocols.
General Hazards:
-
Toxicity: α-Aminonitriles are structurally related to nitriles and amines, and as such, should be handled as potentially toxic compounds. The nitrile group can be metabolized to cyanide in vivo, leading to delayed toxicity.[1][16]
-
Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.[1]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled. [1]
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
-
Handle with care to avoid accidental ingestion.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
((4-Methylphenyl)amino)acetonitrile is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers and scientists working with this compound, emphasizing both the practical aspects of its handling and the underlying chemical principles that govern its behavior.
References
-
Rasayan Journal of Chemistry. (2009). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. (2026, January 24). 2-(o-Tolyl)acetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (2018, August 13). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
PubChem. (n.d.). ((4-Methylphenyl)amino)acetonitrile. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-(p-tolyl)acetonitrile. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Retrieved from [Link]
-
Iraqi Journal of Science. (2023, April 30). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(4-TOLYLAMINO)ACETONITRILE. Retrieved from [Link]
-
Iraqi Journal of Science. (2023, April 30). View of Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
PubChem. (2026, March 23). 2-Anilino-2-(4-methoxy-3-methylphenyl)acetonitrile. Retrieved from [Link]
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. Retrieved from [Link]
-
Semantic Scholar. (2002). Study on the Synthesis of 2-Nitro-4-methylaniline in Solvent. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. np-mrd.org [np-mrd.org]
- 3. 15229-65-9|2-(Dimethylamino)-2-(p-tolyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Phenylacetoacetonitrile(4468-48-8) IR Spectrum [chemicalbook.com]
- 15. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 16. pentachemicals.eu [pentachemicals.eu]
